

An In-depth Technical Guide to Tert-butyl methyl(4-oxocyclohexyl)carbamate

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Compound of Interest

Compound Name: *Tert-butyl methyl(4-oxocyclohexyl)carbamate*

Cat. No.: *B153516*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **tert-butyl methyl(4-oxocyclohexyl)carbamate**, a key building block in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Physical Properties

Tert-butyl methyl(4-oxocyclohexyl)carbamate is a carbamate-protected derivative of N-methyl-4-aminocyclohexanone. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents, making it a versatile intermediate in multi-step organic synthesis.

Table 1: Chemical Identifiers for **Tert-butyl methyl(4-oxocyclohexyl)carbamate**

Identifier	Value
IUPAC Name	tert-butyl methyl(4-oxocyclohexyl)carbamate
CAS Number	809273-70-9[1][2][3][4][5]
Molecular Formula	C ₁₂ H ₂₁ NO ₃ [1][2]
Molecular Weight	227.30 g/mol [1][2]
Monoisotopic Mass	227.15215 Da[6][7]

Table 2: Predicted and Experimental Physical Properties

Property	Tert-butyl methyl(4-oxocyclohexyl)carbamate (Predicted)	Tert-butyl (4-oxocyclohexyl)carbamate (Experimental Analog)
Boiling Point	351.5±15.0 °C	335.9±31.0 °C[8]
Density	1.038±0.06 g/cm ³	1.06±0.1 g/cm ³ [8]
Melting Point	Not available	114-118 °C[8]
pKa	12.46±0.46	12.19±0.20[8]
XlogP	1.3	1.2[6]

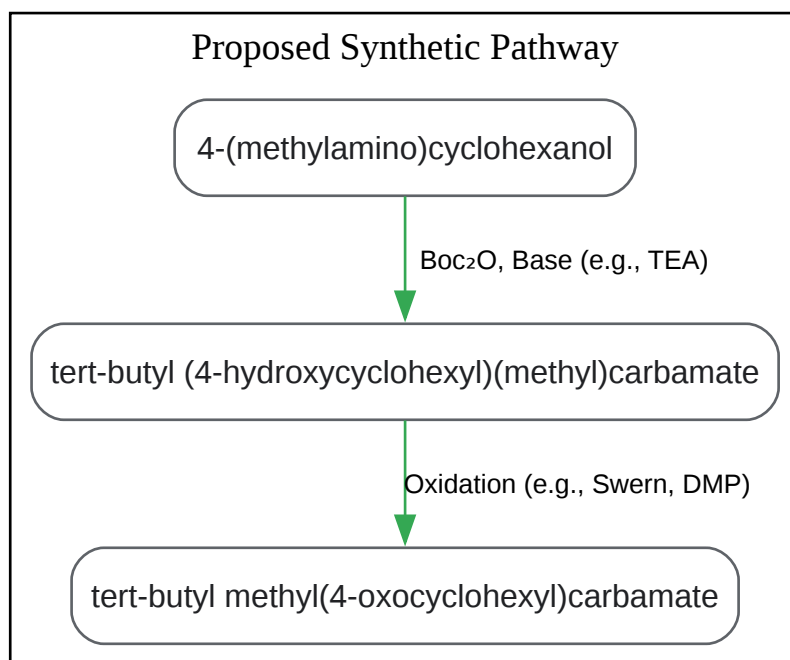
Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **tert-butyl methyl(4-oxocyclohexyl)carbamate** is not readily available in published literature, a plausible and efficient synthetic route can be devised based on standard organic chemistry transformations. The most logical approach involves a two-step sequence starting from 4-(methylamino)cyclohexanol:

- **Boc Protection of the Secondary Amine:** The secondary amine of 4-(methylamino)cyclohexanol is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

- Oxidation of the Secondary Alcohol: The hydroxyl group of the resulting Boc-protected amino alcohol is then oxidized to a ketone.

An alternative route involves the N-methylation of the more readily available tert-butyl (4-oxocyclohexyl)carbamate.



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Caption: Proposed synthetic pathway for **tert-butyl methyl(4-oxocyclohexyl)carbamate**.

Experimental Protocols

The following are detailed, generalized methodologies for the key transformations in the proposed synthesis.

Protocol 1: Boc Protection of 4-(methylamino)cyclohexanol

This protocol is based on standard procedures for the Boc protection of secondary amines.[1][9][10]

- Materials:

- 4-(methyamino)cyclohexanol
- Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents)
- Triethylamine (TEA) or another suitable base (1.2-1.5 equivalents)[9]
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Procedure:
 - Dissolve 4-(methyamino)cyclohexanol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.
 - Add the base to the solution and stir for 5-10 minutes at room temperature.[9]
 - Add the Boc₂O solution dropwise to the stirring amine solution at room temperature.[9]
 - Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
 - Upon completion, remove the solvent under reduced pressure.
 - Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[9]
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. [9]
 - Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Oxidation of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate

This protocol describes a general method for the oxidation of a secondary alcohol to a ketone, such as a Swern oxidation.[8]

- Materials:
 - tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate
 - Oxalyl chloride (1.2 equivalents)
 - Dimethyl sulfoxide (DMSO) (2.4 equivalents)
 - Triethylamine (TEA) (5.0 equivalents)
 - Anhydrous Dichloromethane (DCM)
- Procedure:
 - In a round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
 - Slowly add a solution of DMSO in anhydrous DCM to the cooled oxalyl chloride solution.
 - After stirring for a short period, add a solution of tert-butyl (4-hydroxycyclohexyl)(methyl)carbamate in anhydrous DCM dropwise.
 - Stir the reaction mixture at -78 °C for 1-2 hours.
 - Add triethylamine to the reaction mixture and allow it to warm to room temperature.
 - Quench the reaction with water and separate the organic layer.
 - Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography.

Spectroscopic Characterization

While experimental spectra for **tert-butyl methyl(4-oxocyclohexyl)carbamate** are not publicly available, its structure allows for the prediction of its key spectroscopic features.

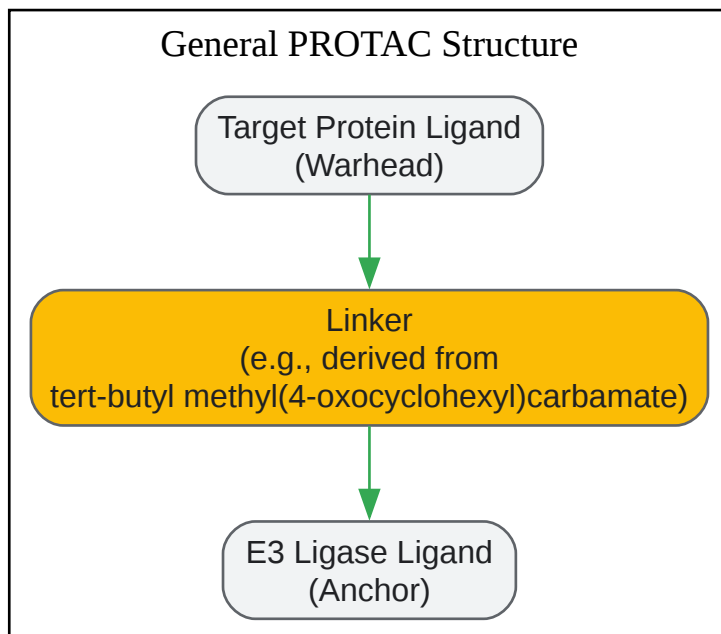
Table 3: Predicted Spectroscopic Data

Technique	Expected Features
¹ H NMR	- A singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group.- A singlet at ~2.8-3.0 ppm for the three protons of the N-methyl group.- Multiplets in the range of 1.8-2.6 ppm for the eight protons of the cyclohexyl ring.
¹³ C NMR	- A signal around 28 ppm for the methyl carbons of the tert-butyl group.- A signal around 30-35 ppm for the N-methyl carbon.- Signals in the range of 35-55 ppm for the carbons of the cyclohexyl ring.- A signal around 80 ppm for the quaternary carbon of the tert-butyl group.- A signal around 155 ppm for the carbamate carbonyl carbon.- A signal around 210 ppm for the ketone carbonyl carbon.
FT-IR	- A strong absorption band around 1705-1725 cm ⁻¹ for the C=O stretch of the cyclohexanone.- A strong absorption band around 1680-1700 cm ⁻¹ for the C=O stretch of the carbamate.- C-N stretching vibrations in the range of 1250-1350 cm ⁻¹ .- C-O stretching vibrations in the range of 1150-1250 cm ⁻¹ .
Mass Spec.	- Predicted [M+H] ⁺ at m/z 228.15943.- Predicted [M+Na] ⁺ at m/z 250.14137.[6][7]

Applications in Drug Development

Tert-butyl methyl(4-oxocyclohexyl)carbamate is primarily utilized as a bifunctional linker in the synthesis of PROTACs.[1][2][11] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.

The cyclohexyl core of this linker provides a rigid scaffold that can influence the spatial orientation of the two ligands of the PROTAC, which is crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-methyl group can provide steric bulk and modulate the physicochemical properties of the linker, such as solubility and cell permeability.



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Caption: General structure of a PROTAC molecule.

The ketone functionality of **tert-butyl methyl(4-oxocyclohexyl)carbamate** can be further functionalized, for example, through reductive amination, to attach either the target protein ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a handle for the attachment of the other ligand.

Safety and Handling

Specific safety data for **tert-butyl methyl(4-oxocyclohexyl)carbamate** is limited. However, based on the data for the closely related tert-butyl (4-oxocyclohexyl)carbamate, the following precautions are recommended:

- Hazard Class: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.
- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
- Storage: Store in a tightly sealed container in a cool, dry place.

It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

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